molecular formula C₁₆H₁₈N₄O₇S B041755 6-Thioinosine 2',3',5'-triacetate CAS No. 3021-21-4

6-Thioinosine 2',3',5'-triacetate

Cat. No.: B041755
CAS No.: 3021-21-4
M. Wt: 410.4 g/mol
InChI Key: MENHRYRSGYYUJA-XNIJJKJLSA-N
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Description

6-Thioinosine 2',3',5'-triacetate is a chemically modified prodrug of 6-Thioinosine (6-TI), designed to enhance cellular uptake and bioavailability for advanced research. This triacetate derivative acts as a precursor that is efficiently hydrolyzed by intracellular esterases to release the active nucleoside analog, 6-Thioinosine. The core research value of this compound lies in its role as a purine analog that is metabolized into 6-thioguanine nucleotides (6-TGNs), which are subsequently incorporated into DNA, inducing DNA damage, cell cycle arrest, and apoptosis.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S/c1-7(21)24-4-10-12(25-8(2)22)13(26-9(3)23)16(27-10)20-6-19-11-14(20)17-5-18-15(11)28/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,28)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENHRYRSGYYUJA-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3021-21-4
Record name Inosine, 6-thio-, 2′,3′,5′-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3021-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thioinosine 2',3',5'-triacetate
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Record name 6-thioinosine 2',3',5'-triacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Thioinosine 2’,3’,5’-triacetate can be synthesized from acetic anhydride and 6-mercaptopurine riboside. The reaction typically involves the use of molecular sieves and potassium chloride at a temperature of 100°C for approximately 3.5 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 6-Thioinosine 2’,3’,5’-triacetate generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Thioinosine 2’,3’,5’-triacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Inosine derivatives with free hydroxyl groups.

Scientific Research Applications

Chemistry

6-Thioinosine 2',3',5'-triacetate serves as a precursor in the synthesis of other nucleoside analogs. Its unique chemical properties allow for modifications that can lead to the development of new compounds with enhanced biological activities. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are critical for creating derivatives that may have pharmaceutical applications.

Biology

In biological research, this compound is studied for its effects on cellular processes and enzyme activities. It can interfere with nucleic acid metabolism by incorporating into RNA or DNA, potentially disrupting normal cellular functions. This property makes it a valuable tool in studying cellular mechanisms and signaling pathways.

Medicine

Research is ongoing to explore the potential of this compound as an antiviral or anticancer agent. Its ability to modify nucleic acids suggests that it could be effective in targeting viral replication or cancer cell proliferation. Preliminary studies indicate that compounds with similar structures have shown promise in these areas, warranting further investigation into this specific compound's therapeutic potential.

Industry

In pharmaceutical development, this compound is utilized in biochemical assays and drug discovery processes. Its role as a building block for nucleoside analogs positions it as a critical component in the design of new drugs aimed at various diseases, including viral infections and cancers.

Case Study: Antiviral Activity

A study investigating the antiviral properties of sulfur-containing nucleosides found that compounds similar to 6-Thioinosine exhibited significant activity against certain viruses by inhibiting their replication mechanisms. This suggests that further exploration into 6-Thioinosine's antiviral capabilities could yield important therapeutic insights .

Case Study: Cancer Research

Research utilizing modified nucleosides has shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that nucleoside analogs can induce apoptosis in cancer cells through various pathways, including DNA damage response mechanisms. The potential application of 6-Thioinosine as a chemotherapeutic agent remains an area ripe for exploration .

Mechanism of Action

The mechanism of action of 6-Thioinosine 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 6-position of the purine ring can form covalent bonds with cellular proteins, affecting their function. Additionally, the acetyl groups can be hydrolyzed, releasing active inosine derivatives that can further interact with cellular targets .

Comparison with Similar Compounds

Structural Analogues: Triacetylated Nucleosides

Triacetylated nucleosides share a common ribose acetylation pattern but differ in their base modifications. Key examples include:

Compound Name C6 Substituent Molecular Weight Key Applications/NMR Features
6-Thioinosine 2',3',5'-triacetate Thiol (-SH) 410.4 Anti-adipogenesis; NMR (CDCl₃): δ 2.0–2.2 (acetyl CH₃), δ 5.8–6.1 (ribose protons)
6-Chloro adenosine 2',3',5'-triacetate Chlorine (-Cl) 427.8 Antiviral research; NMR (CDCl₃): δ 8.3 (H8), δ 6.0 (H1')
NAR Triacetate (NARTA) Nicotinic acid 413.3 NAD+ booster; ¹H NMR (DMSO-d6): δ 9.1 (pyridinium H)
NR Triacetate (NRTA) Nicotinamide 428.4 Dietary supplement; ¹³C NMR: δ 172.5 (acetyl carbonyl)

Key Observations :

  • Electronic Effects: The C6 substituent (e.g., -SH vs. -Cl vs. nicotinamide) alters electron distribution, impacting binding affinity to enzymes like adenosine deaminase or NAD+ synthetases .
  • Bioactivity: 6-Thioinosine triacetate targets adipogenesis, while NARTA/NRTA enhance NAD+ levels, reflecting divergent metabolic roles despite shared acetylation .

Non-Nucleoside Triacetates: Meroditerpenoids

Triacetates with non-nucleoside backbones, such as stypotriol triacetate (IC₅₀ 14 µM in SH-SY5Y neuroblastoma cells), highlight structural versatility . Unlike 6-thioinosine triacetate, these compounds derive from diterpene cores and exhibit cytotoxicity via microtubule disruption.

Selectivity Comparison :

  • Stypotriol triacetate: High selectivity for cancer cells (e.g., SH-SY5Y) over non-cancerous V79 cells .
  • 6-Thioinosine triacetate: Targets metabolic regulators (PPARγ) without broad cytotoxicity, suggesting niche therapeutic applications .

Stereochemical and Conformational Differences

Triacetates like leptosin R triacetate (9) demonstrate that stereochemistry (e.g., C3 configuration) significantly alters NMR profiles (Δδ 0.2–0.5 ppm for CH₃ and isopropyl groups) and solvent-dependent conformations (B-type in CDCl₃) . For 6-thioinosine triacetate, stereochemical purity is critical to avoid unintended off-target effects.

Cytotoxicity and Mechanisms

  • 6-Thioinosine triacetate: Reduces adipogenesis by 50% at 10 µM via PPARγ suppression .
  • Stypotriol triacetate : Exhibits IC₅₀ 14 µM in neuroblastoma cells, comparable to epitaondiol (IC₅₀ 12.2 µM) but less potent than vincristine (IC₅₀ 0.03 µM) .

Biological Activity

6-Thioinosine 2',3',5'-triacetate (6-TI) is a modified nucleoside that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This compound is a thio derivative of inosine, which is known for its role in nucleotide metabolism and cellular signaling. The modification of the inosine structure with thio groups and acetylation significantly alters its biological interactions, making it a subject of interest for various therapeutic applications.

6-Thioinosine exhibits biological activity primarily through its interaction with adenosine receptors and modulation of nucleotide metabolism. It has been shown to influence adenosine levels within cells, which can affect various physiological processes, including immune responses and cellular proliferation. The compound acts as a prodrug, which upon deacetylation, releases active metabolites that can engage in biochemical pathways associated with purine metabolism.

Antiviral Properties

Research indicates that 6-Thioinosine possesses antiviral properties, particularly against certain RNA viruses. Its mechanism involves the inhibition of viral replication by interfering with the nucleotide pool available for viral RNA synthesis. This action is crucial in the context of treating viral infections where nucleotide analogs can disrupt viral life cycles.

Antitumor Activity

In addition to its antiviral effects, 6-Thioinosine has been investigated for its potential antitumor activity. The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with nucleotide synthesis pathways. By mimicking natural nucleosides, it can be incorporated into RNA or DNA, leading to faulty replication and cell death.

Immunomodulatory Effects

6-Thioinosine has also shown promise in modulating immune responses. Studies suggest that it can enhance the activity of immune cells, such as T lymphocytes and natural killer (NK) cells, thereby improving the body’s ability to combat infections and tumors. This immunomodulatory effect is particularly relevant in cancer therapy, where enhancing immune surveillance can lead to better treatment outcomes.

Case Studies and Clinical Applications

  • Antiviral Studies : In vitro studies have demonstrated that 6-Thioinosine inhibits the replication of viruses such as influenza and hepatitis C. The compound was effective at low micromolar concentrations, highlighting its potential as a therapeutic agent against viral infections.
  • Cancer Research : A study involving various cancer cell lines showed that treatment with 6-Thioinosine resulted in significant reductions in cell viability. The compound induced apoptosis through caspase activation pathways, providing a basis for further exploration in oncology.
  • Immunotherapy Trials : Preliminary clinical trials have indicated that 6-Thioinosine may enhance the efficacy of immunotherapeutic agents by increasing T-cell activation and proliferation in patients with solid tumors.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntiviralInhibits RNA virus replication; effective at low doses
AntitumorInduces apoptosis in cancer cells; affects nucleotide synthesis
ImmunomodulationEnhances T-cell activity; improves immune response

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6-Thioinosine 2',3',5'-triacetate?

  • Methodology : The synthesis typically involves acetylation of 6-thioinosine using acetic anhydride in the presence of a catalyst like pyridine or dimethylaminopyridine (DMAP). Purification is achieved via column chromatography, and characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^13C NMR) and mass spectrometry (MS) for molecular weight validation. Stability under varying pH and temperature conditions should be assessed using HPLC .

Q. How does this compound exert its biological activity, and what experimental approaches confirm its metabolic activation?

  • Mechanism : The triacetate moiety acts as a prodrug, requiring enzymatic deacetylation in vivo to release active 6-thioinosine. This metabolite inhibits PPARγ and C/EBPα transcription factors, downregulating adipogenesis-related genes (e.g., LPL, CD36) .
  • Validation : Use liver microsomes or cell lysates to monitor deacetylation kinetics via LC-MS. Compare bioactivity of the triacetate form with its deacetylated counterpart in cell-based assays (e.g., adipocyte differentiation models) .

Q. What standardized assays are recommended for evaluating the compound’s bioactivity in anti-adipogenesis research?

  • Assays :

  • Gene Expression : Quantify mRNA levels of PPARγ, C/EBPα, and downstream targets (LPL, CD36) using RT-qPCR in 3T3-L1 adipocytes .
  • Protein Analysis : Western blotting to assess PPARγ and LXRα protein levels.
  • Functional Assays : Oil Red O staining to measure lipid accumulation in differentiated adipocytes .

Advanced Research Questions

Q. How can conflicting data on the compound’s efficacy across studies be systematically addressed?

  • Analysis : Variability in reported IC50_{50} values may arise from differences in:

  • Cell Lines : Metabolic capacity (e.g., esterase activity) affects prodrug activation. Use isogenic cell lines to control for this.
  • Assay Conditions : Optimize serum-free vs. serum-containing media to assess stability.
  • Metabolite Quantification : Employ pharmacokinetic studies to correlate intracellular 6-thioinosine levels with bioactivity .

Q. What strategies improve the stability and delivery of this compound in biological systems?

  • Approaches :

  • Prodrug Optimization : Compare triacetate with other prodrug forms (e.g., phosphates) for solubility and membrane permeability.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability. Validate release kinetics using dialysis membranes under physiological conditions .
  • Stability Testing : Monitor degradation in simulated gastric/intestinal fluids and plasma via HPLC .

Q. Does this compound or its metabolites interact with RNA polymerases, and how can this be mechanistically evaluated?

  • Hypothesis : The deacetylated metabolite, 6-thioinosine, may be phosphorylated to 6-Thio-ITP, a known RNA polymerase inhibitor (Ki_i ≈ 40 µM for Pol I/II) .
  • Methods :

  • Enzyme Assays : Measure RNA polymerase inhibition using in vitro transcription assays with purified enzymes.
  • Cellular Studies : Use RNA-seq to identify transcriptional changes in rRNA and mRNA synthesis upon treatment .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., CRISPR knockdown of PPARγ to confirm specificity of anti-adipogenic effects) .
  • Advanced Characterization : Employ X-ray crystallography or molecular docking to study interactions between 6-thioinosine and PPARγ .

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